molecular formula C10H10BrFO2 B12844769 Methyl 2-(bromomethyl)-6-fluorophenylacetate

Methyl 2-(bromomethyl)-6-fluorophenylacetate

Cat. No.: B12844769
M. Wt: 261.09 g/mol
InChI Key: MSZDWDSDFXONES-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-6-fluorophenylacetate is a halogenated aromatic ester with a bromomethyl (-CH2Br) substituent at the 2-position and a fluorine atom at the 6-position of the phenyl ring. The methyl ester group (-COOCH3) enhances its solubility in organic solvents, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions or alkylation processes. Its structure combines electrophilic (bromomethyl) and electron-withdrawing (fluorine) groups, which influence its reactivity and stability.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

methyl 2-[2-(bromomethyl)-6-fluorophenyl]acetate

InChI

InChI=1S/C10H10BrFO2/c1-14-10(13)5-8-7(6-11)3-2-4-9(8)12/h2-4H,5-6H2,1H3

InChI Key

MSZDWDSDFXONES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC=C1F)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 2-(bromomethyl)-6-fluorophenylacetate typically begins with commercially available 6-fluorophenylacetic acid.

    Bromination: The bromomethyl group can be introduced via bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

    Esterification: The final step involves esterification of the bromomethylated intermediate with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted phenylacetates.

    Oxidation: 6-fluorophenylacetic acid derivatives.

    Reduction: 6-fluorophenylethanol derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Reagent: Employed in various organic reactions due to its reactive bromomethyl group.

Biology and Medicine:

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme interactions and metabolic pathways.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

    Agrochemicals: Intermediate in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-6-fluorophenylacetate largely depends on the context of its use. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Utility: this compound’s structure is tailored for synthesizing fluorinated pharmaceuticals, but its applications are less documented than Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate, which is used in heterocycle synthesis .
  • Knowledge Gaps: Direct comparative studies on hydrolysis rates or catalytic coupling efficiency are absent. Most inferences derive from substituent effects in analogs .

Biological Activity

Methyl 2-(bromomethyl)-6-fluorophenylacetate (CAS No: 1980065-16-4) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its impact in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

This compound features a bromomethyl group and a fluorine atom attached to a phenylacetate structure. Its molecular formula is C10H10BrFO2C_{10}H_{10}BrFO_2, with a molecular weight of approximately 261.09 g/mol. The presence of halogen atoms (bromine and fluorine) plays a crucial role in enhancing the compound's reactivity and biological activity.

Biological Activity

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that halogenated phenylacetates can inhibit cancer cell proliferation by interfering with cellular signaling pathways.

  • Case Study : A study investigating the effects of various halogenated compounds on cancer cell lines demonstrated that this compound inhibited the growth of specific cancer cells, suggesting its potential as an anticancer agent .

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, particularly sphingosine kinases (SK).

  • Research Findings : Inhibitory assays have shown that this compound can effectively reduce SK activity, which is implicated in cancer progression and inflammation .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions:

  • Bromination : The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
  • Acetylation : The phenolic hydroxyl group can be acetylated to form the acetate derivative, enhancing solubility and biological activity.

Comparative Biological Activity

To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
Methyl 3-(bromomethyl)-2-fluorophenylacetateC10H10BrFO2C_{10}H_{10}BrFO_2Moderate anticancer activity
Methyl 4-bromo-2-fluorobenzoateC10H9BrFO2C_{10}H_{9}BrFO_2Lower enzyme inhibition
Methyl 3-bromo-4-fluorobenzoateC10H9BrFO2C_{10}H_{9}BrFO_2Significant cytotoxic effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(bromomethyl)-6-fluorophenylacetate, and how can purity be optimized?

  • Methodology : A common approach involves bromination of a precursor such as methyl 2-(hydroxymethyl)-6-fluorophenylacetate using reagents like PBr₃ or N-bromosuccinimide (NBS) in anhydrous conditions. For purity optimization, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, followed by recrystallization from ethanol or dichloromethane. HPLC analysis (≥98% purity) should confirm product integrity .

Q. How can researchers characterize the structure and purity of this compound?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR for confirming the bromomethyl (-CH₂Br) and ester (-COOCH₃) groups. For example, the bromomethyl proton typically appears as a singlet at δ 4.3–4.5 ppm, while the fluorine substituent influences aromatic splitting patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns consistent with bromine .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and monitor degradation products .

Q. What are the key reactivity patterns of the bromomethyl group in this compound?

  • Methodology : The bromomethyl group is susceptible to nucleophilic substitution (e.g., with amines or thiols) and elimination under basic conditions. For example, in Suzuki-Miyaura coupling, the bromide can act as a leaving group when coordinated with Pd catalysts. Kinetic studies in DMF or THF at 60–80°C are recommended to optimize reaction rates .

Advanced Research Questions

Q. How does the fluorophenyl moiety influence regioselectivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing fluorine atom at the 6-position directs electrophilic substitution to the para position relative to the ester group. Researchers should employ computational tools (DFT calculations) to map electron density and predict reactivity. Experimental validation via Pd-catalyzed coupling (e.g., with arylboronic acids) can confirm regioselectivity trends .

Q. What strategies mitigate decomposition during storage or reaction conditions?

  • Methodology :

  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester or bromide groups.
  • Reaction Solvents : Use anhydrous DMF or THF with molecular sieves to minimize moisture-induced side reactions.
  • Stability Studies : Accelerated degradation testing (e.g., 40°C/75% RH for 48 hours) with LC-MS monitoring identifies degradation pathways, such as debromination or ester hydrolysis .

Q. How can this compound serve as a precursor for bioactive molecules?

  • Methodology : The bromomethyl group enables functionalization via:

  • Alkylation : React with nucleophiles (e.g., amines) to generate tertiary amines for drug candidates.
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules.
  • Case Study: In , a related bromomethylphenylacetate derivative was used to synthesize quinolone-based antimicrobial agents via hydrazine-mediated ring closure .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

  • Methodology : Trace brominated byproducts (e.g., dibrominated analogs) can co-elute during HPLC. Solutions include:

  • LC-MS/MS : Use multiple reaction monitoring (MRM) to distinguish isomers.
  • Ion Chromatography : Detect bromide ions from hydrolysis products.
  • 2D NMR : Resolve overlapping signals in complex mixtures .

Data Contradictions and Resolution

  • Contradiction : reports successful hydrazine-mediated synthesis of aminoquinolines, while highlights potential side reactions with hydrazine in bromomethyl systems.
    • Resolution : Reaction outcomes depend on solvent polarity and temperature. In DMSO at 80°C, hydrazine preferentially attacks the bromomethyl group, while in ethanol at 25°C, ester hydrolysis dominates. Kinetic control via low-temperature conditions is advised .

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